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This technical guide provides an in-depth exploration of the thermodynamic principles and

computational methodologies used to model vanadium-titanium (V-Ti) solid solutions.

Vanadium and titanium form a continuous body-centered cubic (bcc) solid solution at high

temperatures, a system of significant interest for applications in aerospace, biomedical, and

energy sectors due to its desirable mechanical properties and high-temperature stability.[1][2]

[3] Accurate thermodynamic modeling is crucial for predicting phase stability, guiding alloy

design, and optimizing processing parameters.

This document outlines the predominant modeling techniques, presents key thermodynamic

data, details relevant experimental protocols for data acquisition, and illustrates the logical

workflows involved in the modeling process.

Core Thermodynamic Concepts
The stability of a particular phase in an alloy system is governed by its Gibbs free energy (G).

[4] For a system at constant temperature (T) and pressure, the phase with the lowest Gibbs

free energy will be the most stable.[5] The Gibbs free energy is defined by the fundamental

equation:

G = H - TS

Where:
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H is the enthalpy, representing the total heat content of the system.

S is the entropy, representing the degree of disorder.

T is the absolute temperature.

For a binary solid solution like V-Ti, the key parameter is the Gibbs free energy of mixing

(ΔG_mix), which determines whether a solid solution will form from the pure components. It is

expressed as:

ΔG_mix = ΔH_mix - TΔS_mix

Enthalpy of Mixing (ΔH_mix): This term reflects the change in bond energies when two

elements are mixed.[6] A negative ΔH_mix (exothermic) indicates that the bonds between

unlike atoms (V-Ti) are stronger than the average of like-atom bonds (V-V and Ti-Ti), favoring

solution formation. A positive ΔH_mix (endothermic) indicates the opposite.[6]

Entropy of Mixing (ΔS_mix): This term is primarily configurational and reflects the increase in

randomness when two elements are mixed. It always favors the formation of a solution.

The interplay between these enthalpic and entropic contributions, as illustrated in the diagram

below, dictates phase stability at different temperatures and compositions.

Gibbs Free Energy (G)
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Caption: Fundamental components of Gibbs free energy. (Within 100 characters)

Methodologies for Thermodynamic Modeling
Two primary computational approaches are employed for the thermodynamic modeling of V-Ti

and other alloy systems: the CALPHAD method and first-principles calculations. These

methods are often used synergistically to develop robust thermodynamic databases.

The CALPHAD (CALculation of PHAse Diagram) Method
The CALPHAD approach is a semi-empirical technique that combines experimental data with

thermodynamic models to calculate phase diagrams and properties of multicomponent

systems.[5][7] It relies on mathematical models to describe the Gibbs free energy of each

phase as a function of composition, temperature, and pressure.[5] The parameters within these

models are optimized to fit available experimental data, such as phase boundary information

and calorimetric measurements.[5]

The general workflow for a CALPHAD assessment is depicted below.
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Caption: Generalized workflow for the CALPHAD method. (Within 100 characters)

First-Principles (Ab Initio) Calculations
First-principles calculations, primarily based on Density Functional Theory (DFT), compute the

thermodynamic properties of materials from fundamental quantum mechanical principles

without empirical input.[1] For V-Ti solid solutions, DFT can be used to calculate the enthalpy of

mixing (ΔH_mix) for various compositions and crystal structures (e.g., bcc and hcp).[8][9]

These calculated values are particularly valuable for systems with scarce experimental data

and can serve as a crucial input for CALPHAD assessments.[1]

The diagram below illustrates the integrated approach, where first-principles and experimental

data inform the development of a CALPHAD database.
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Caption: Integrated workflow combining experiment, DFT, and CALPHAD. (Within 100
characters)

Quantitative Thermodynamic Data for V-Ti Solid
Solutions
The following tables summarize key quantitative data for the bcc V-Ti solid solution, compiled

from experimental measurements and computational studies.

Table 1: Enthalpy of Mixing (ΔH_mix)
The enthalpy of mixing for the V-Ti system has been a subject of study, with both experimental

and computational results indicating its behavior. Notably, experimental measurements at 1073

K show positive (endothermic) enthalpy values, a finding supported by finite-temperature Ab

Initio Molecular Dynamics (AIMD) calculations.[1] This contrasts with static 0 K calculations,

which may predict negative values for Ti-rich alloys.[1]
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Atomic Fraction V (xᵥ)
ΔH_mix (kJ/mol) at 1073 K
(Experimental)

ΔH_mix (kJ/mol) (AIMD
Calculation)

0.2 ~2.5 ~2.0

0.4 ~4.0 ~3.5

0.5 ~4.2 ~4.0

0.6 ~4.0 ~3.8

0.8 ~2.8 ~2.5

Data sourced and adapted

from Skripnyak et al.[1]

Table 2: Gibbs Free Energy of Mixing (ΔG_mix) and
Activities
Thermodynamic analysis of the Ti-V system has been performed at high temperatures to

determine activities and Gibbs energies.[7] The negative values for ΔG_mix across the

composition range indicate that the solid solution is stable at these temperatures.

Atomic Fraction V
(xᵥ)

Activity of V (aᵥ) at
2073 K

Activity of Ti (aₜᵢ) at
2073 K

Integral ΔG_mix
(kJ/mol) at 2073 K

0.1 0.126 0.887 -6.28

0.3 0.347 0.672 -11.89

0.5 0.548 0.472 -13.68

0.7 0.738 0.283 -12.44

0.9 0.912 0.098 -6.87

Data calculated based

on thermodynamic

assessments

presented by Paskar

et al.[7]
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Experimental Protocols for Data Acquisition
The accuracy of any thermodynamic model is contingent on the quality of the experimental

data used for its parameterization.

Measurement of Enthalpy of Mixing via High-
Temperature Calorimetry
This protocol describes the measurement of mixing enthalpies using an isoperibol high-

temperature Tian-Calvet calorimeter, a method used to obtain experimental data for the V-Ti

system.[1]

Objective: To directly measure the heat absorbed or released upon the formation of a V-Ti solid

solution from pure components at a high temperature.

Methodology:

Sample Preparation: Prepare high-purity samples of Vanadium (>99.9%) and Titanium

(>99.9%). The samples are typically in the form of fine powders or small pieces.

Calorimeter Setup:

Place a crucible containing the pure Ti sample inside the Tian-Calvet calorimeter

measurement cell.

Place the pure V sample in a separate container suspended above the crucible.

Heat the calorimeter to the desired experimental temperature (e.g., 1073 K) and allow the

system to reach thermal equilibrium. The isoperibol setup maintains the surroundings at a

constant temperature.

Initiation of Mixing: Trigger the release of the V sample, allowing it to drop into the crucible

containing the molten or solid Ti.

Data Acquisition:

The formation of the solid solution will cause a thermal effect (heat absorption for

endothermic mixing, release for exothermic).
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The heat flux sensors of the calorimeter detect the temperature difference between the

measurement cell and a reference cell. This generates a thermogram (heat flow vs. time).

Calculation: Integrate the area under the thermogram peak to determine the total heat of

mixing (Q). The molar enthalpy of mixing (ΔH_mix) is then calculated by dividing Q by the

number of moles of the alloy formed.

Repeatability: Repeat the experiment for various V:Ti compositions to map the enthalpy of

mixing across the entire composition range.

Determination of Phase Equilibria via Equilibration and
Quenching
This protocol outlines the method used to determine the composition of coexisting phases at a

specific temperature, which is essential for establishing phase diagram boundaries.[10][11]

Objective: To identify the composition and structure of phases present in V-Ti alloys at

thermodynamic equilibrium at a given high temperature.

Methodology:

Alloy Synthesis: Prepare a series of V-Ti alloys with different compositions by methods such

as arc melting in an inert atmosphere to ensure homogeneity.

Equilibration:

Seal the alloy samples in inert quartz or ceramic tubes under vacuum or an inert gas

backfill.

Place the sealed samples in a high-temperature furnace and hold them at the target

temperature (e.g., 1000 °C, 1100 °C, 1200 °C) for a prolonged period (from hours to

weeks) to allow the microstructure to reach thermodynamic equilibrium.[11]

Quenching: Rapidly cool the samples by immersing them in a quenching medium (e.g., ice

water or liquid nitrogen). The rapid cooling "freezes" the high-temperature phase structure for

room-temperature analysis.
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Microstructural and Phase Analysis:

Sample Preparation: Mount, grind, and polish the quenched samples to create a smooth

surface for analysis.

Scanning Electron Microscopy (SEM): Use SEM to visualize the microstructure. Different

phases will often have distinct contrasts in backscattered electron (BSE) images.

Energy-Dispersive X-ray Spectroscopy (EDS): Use EDS (coupled with SEM) to perform

quantitative chemical analysis of the individual phases identified, determining their precise

compositions.

X-ray Diffraction (XRD): Perform XRD analysis on the samples to identify the crystal

structure of the phases present (e.g., bcc, hcp).

Data Compilation: Combine the composition data from EDS and phase identification from

XRD to plot a point on the isothermal section of the phase diagram. Repeat for all alloy

compositions to delineate the phase boundaries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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